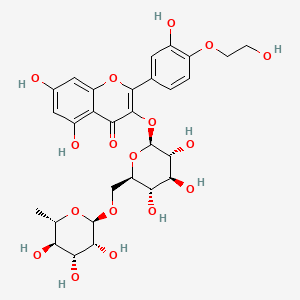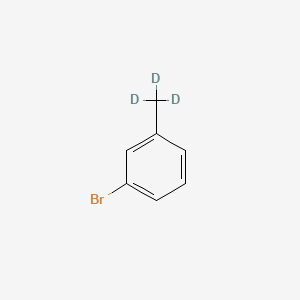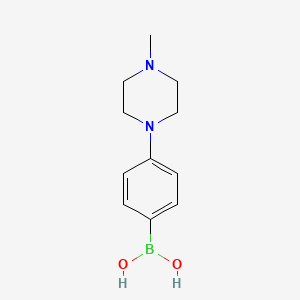![molecular formula C10H9F3O3 B580234 [2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde CAS No. 1269801-73-1](/img/structure/B580234.png)
[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde
Vue d'ensemble
Description
Synthesis Analysis
While the specific synthesis process for “[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde” is not available, a related compound, 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles, was synthesized through a multistep reaction sequence. The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases .
Applications De Recherche Scientifique
Acetaldehyde and Genetic Stability
- Genome Integrity: Acetaldehyde's interaction with the genome, both directly and indirectly, has implications for genetic and epigenetic stability. It forms adducts with DNA, affecting nuclear and mitochondrial DNA, and interacts with proteins involved in genetic stability. This understanding aids in comprehending its role in carcinogenesis and teratogenicity, emphasizing the necessity for comprehensive research on its genomic impacts (Brooks & Zakhari, 2014).
Acetaldehyde in Ethanol Metabolism and Disease
- Ethanol Metabolism: Research indicates acetaldehyde's central role in the pharmacological and behavioral effects of ethanol. Genetic polymorphisms affecting ethanol metabolism to acetaldehyde contribute to alcohol consumption patterns and abuse, highlighting the dual hedonic effects of acetaldehyde—aversive in the periphery but reinforcing in the brain (Quertemont, 2004).
Role in Pathological Conditions
- Toxicity and Carcinogenicity: Acetaldehyde is implicated in various pathologies beyond its genotoxic effects, such as liver cirrhosis and cancers in the digestive tract and upper airways. The enzyme ALDH2 plays a crucial role in metabolizing acetaldehyde, and its genetic variations significantly affect susceptibility to ethanol and acetaldehyde-induced toxicities (Yu et al., 2009).
Acetaldehyde in Environmental and Material Sciences
- Astrochemical Models: Acetaldehyde's formation in the gas phase and its implications for astrochemistry, indicating its role in interstellar chemistry, showcases a unique application of understanding chemical interactions beyond Earth. This research provides insights into the cosmic prevalence of organic molecules, enriching our understanding of the universe's chemical makeup (Vazart et al., 2020).
Implications for Food and Beverage Quality
- Food and Beverage Quality: The toxicological aspects of acetaldehyde, especially its presence in alcoholic beverages and the potential health impacts, inform strategies for improving food safety and quality. Understanding acetaldehyde's role in flavor, aroma, and toxicity can guide the development of healthier consumer products (Lago & Welke, 2019).
Propriétés
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEJUPBJXSNAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580151.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580152.png)
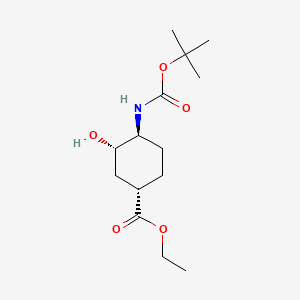

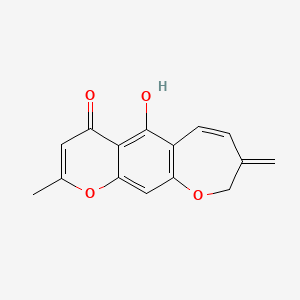


![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-](/img/structure/B580162.png)
![3-Methyl-2-[(E)-phenyldiazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B580165.png)
